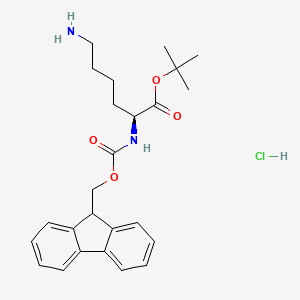
3-(Iodomethyl)-3-methoxy-oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-3-methoxy-oxetane, also known as IMMO, is an organic compound that belongs to the class of oxetanes. It is an alkylating agent that has been widely used in organic synthesis and medicinal chemistry. It has been used in the synthesis of various molecules, such as pharmaceuticals, agrochemicals, and polymers. In addition, IMMO has been used as a reagent in the synthesis of heterocyclic compounds.
Scientific Research Applications
3-(Iodomethyl)-3-methoxy-oxetane has been used in a variety of scientific research applications. It has been used as an alkylating agent in the synthesis of heterocyclic compounds, such as thiophene, pyridine, and pyrimidine. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, this compound has been used as a reagent in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and antineoplastic agents.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that iodomethyl compounds often act as alkylating agents, forming covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Iodomethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through renal or hepatic pathways .
Result of Action
Iodomethyl compounds can potentially cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Iodomethyl)-3-methoxy-oxetane in laboratory experiments is its ability to react with a variety of nucleophiles and electrophiles. This makes it a useful reagent for the synthesis of a variety of molecules. However, this compound is a highly reactive compound and must be handled with care. In addition, it has been found to be cytotoxic, which limits its use in certain experiments.
Future Directions
The future of 3-(Iodomethyl)-3-methoxy-oxetane lies in its potential applications in medicinal chemistry. It has been found to be cytotoxic to a variety of cell lines, which makes it a potential candidate for the development of new drugs. In addition, its ability to react with a variety of nucleophiles and electrophiles makes it a potential reagent for the synthesis of novel pharmaceuticals. Furthermore, this compound could be used in the development of new polymers, such as polyurethanes and polyesters. Finally, this compound could be used in the development of new agrochemicals, such as herbicides and insecticides.
Synthesis Methods
3-(Iodomethyl)-3-methoxy-oxetane can be synthesized from the reaction of 3-iodomethyl-3-methoxypyrazole and 1,3-dibromo-5,5-dimethylhydantoin. The reaction takes place in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out at room temperature and the product is purified by column chromatography.
properties
IUPAC Name |
3-(iodomethyl)-3-methoxyoxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWYQNDBDPNFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)









![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)
![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

